N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a rationally designed pyrimidine derivative []. It falls under the category of heterocyclic compounds, specifically incorporating pyrimidine and benzamide moieties. This compound demonstrates potential as an apoptotic inducer in cancer research, particularly for breast cancer [].
While a detailed molecular structure analysis is not explicitly provided in the documents, paper [] mentions the use of docking and molecular dynamics (MD) simulations to study the compound. These techniques suggest stable interactions with biological targets, indicating the compound's potential efficacy.
N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide exhibits its activity by simultaneously targeting DNA and CDK-2 (cyclin-dependent kinase-2) []. This dual-targeting approach makes it a promising candidate for inducing apoptosis in cancer cells. This mechanism is inspired by research demonstrating that CDK-2 inhibition increases the sensitivity of breast cancer cells to DNA-damaging agents [].
While real-world examples of this compound's use are not available in the provided documents, in vitro studies on breast cancer cell lines (MCF-7 and MDA-MB231) highlight its promising activity [].
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7